molecular formula C15H18N4O4 B2898538 (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034284-18-7

(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2898538
CAS No.: 2034284-18-7
M. Wt: 318.333
InChI Key: FLMHSNPJPFTDHO-UHFFFAOYSA-N
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Description

The compound "(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone" features a methanone core linking a 3,5-dimethylisoxazole moiety to a pyrrolidine ring substituted with a 3-methoxypyrazine group. This structure combines heterocyclic motifs known for their pharmacological relevance, including isoxazoles (implicated in antimicrobial and anti-inflammatory activity) and pyrazines (often associated with kinase inhibition).

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-9-12(10(2)23-18-9)15(20)19-7-4-11(8-19)22-14-13(21-3)16-5-6-17-14/h5-6,11H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMHSNPJPFTDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, beginning with the construction of the isoxazole and pyrazine rings. A plausible route may start with the synthesis of 3,5-Dimethylisoxazole through a cyclization reaction involving a suitable precursor. This intermediate could then be coupled with a pyrrolidine derivative, possibly involving a nucleophilic substitution or similar coupling reaction, to form the final product.

Industrial Production Methods

On an industrial scale, the production may involve optimization of reaction conditions to ensure high yield and purity, such as temperature control, choice of solvents, and purification techniques. The use of catalytic agents or phase transfer catalysts might be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

  • Oxidation: This compound might react with oxidizing agents leading to the formation of oxidized derivatives.

  • Reduction: Reduction of specific functional groups within the compound can yield reduced forms with potential variations in activity.

  • Substitution: The presence of reactive groups in the molecule allows for substitution reactions, introducing new functional groups into the compound.

Common Reagents and Conditions

Common reagents involved in these reactions might include hydrogen peroxide or potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides or similar reagents for substitution reactions. Conditions like acidic or basic media, temperature, and solvent choice play crucial roles in these transformations.

Major Products Formed

Major products from these reactions include various derivatives that maintain the core structure but with modified functional groups, potentially altering their properties and activities.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities and materials.

Biology and Medicine

The compound's potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its therapeutic potential, including antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, the compound can be utilized in the creation of specialty chemicals, agrochemicals, and materials science, where its unique chemical structure may impart desirable properties to the end products.

Mechanism of Action

The mechanism of action for (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves interactions at the molecular level, potentially binding to specific enzymes or receptors. This binding can initiate a cascade of biochemical reactions, affecting pathways related to its therapeutic or biological activity. The exact molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with two close analogs differing in the aromatic substituent on the pyrrolidine oxygen:

Property Target Compound (3,5-Dimethylisoxazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
Molecular Formula C16H19N3O4¹ Not explicitly reported C17H23N5O3
Molecular Weight ~317.35 g/mol¹ Not reported 345.4 g/mol
Key Substituents 3-Methoxypyrazin-2-yl 6-Methylpyridazin-3-yl 6-(Dimethylamino)pyridazin-3-yl
Synthetic Route Likely involves nucleophilic substitution of pyrrolidine Similar scaffold synthesis via coupling reactions Ethanol-mediated reflux with dihydro-1Н-pyrazole intermediates

Key Observations :

  • The target compound substitutes the pyrrolidine oxygen with a 3-methoxypyrazine group, which introduces electron-donating methoxy and nitrogen-rich aromaticity. This contrasts with the 6-methylpyridazine (electron-neutral methyl) and 6-dimethylaminopyridazine (strong electron-donating dimethylamino) groups in analogs .

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone , identified by its CAS Number 2034284-18-7 , is a novel chemical entity with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O4C_{15}H_{18}N_{4}O_{4}, with a molecular weight of 318.33 g/mol . The structure consists of an isoxazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number2034284-18-7
Molecular FormulaC15H18N4O4
Molecular Weight318.33 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The isoxazole moiety may facilitate binding to target proteins, potentially modulating their activity and influencing cellular pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds containing isoxazole and pyrazole derivatives. For instance, a study on similar compounds demonstrated significant inhibition of tumor growth in various cancer cell lines, including breast cancer subtypes such as MCF-7 and MDA-MB-231 . The presence of the isoxazole group was crucial for enhancing cytotoxicity against these cells, suggesting that our compound may exhibit similar properties .

Anti-inflammatory Effects

Compounds with isoxazole structures have been reported to possess anti-inflammatory properties. They may inhibit key inflammatory mediators, thereby reducing inflammatory responses in various models. This activity could be beneficial for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Inhibition of BRD4 : A related study synthesized derivatives that showed potent inhibition of the BRD4 protein, a key regulator in cancer cell proliferation. The most effective derivative exhibited an IC50 value indicating strong inhibitory activity against BRD4, which could imply that our compound may also interact similarly due to structural similarities .
  • Synergistic Effects in Cancer Treatment : Research has explored the synergistic effects of pyrazole derivatives in combination with established chemotherapeutics like doxorubicin. The findings suggested enhanced efficacy when used together, particularly in resistant cancer cell lines. This indicates that our compound could be evaluated for similar synergistic potential .

Q & A

Q. What are the common synthetic routes for (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how are key intermediates characterized?

Answer: The synthesis involves multi-step organic reactions, typically starting with coupling a substituted isoxazole (e.g., 3,5-dimethylisoxazole-4-carbonyl chloride) with a functionalized pyrrolidine precursor. Key steps include:

  • Step 1: Activation of the isoxazole carbonyl group using reagents like thionyl chloride.
  • Step 2: Nucleophilic substitution at the pyrrolidine nitrogen, facilitated by a deprotonating agent (e.g., NaH).
  • Step 3: Etherification of the pyrrolidine’s hydroxyl group with 3-methoxypyrazin-2-ol under Mitsunobu conditions or SN2 displacement.

Characterization of Intermediates:

TechniqueDiagnostic Signals/DataPurpose
1H/13C NMR Pyrrolidine N–CH2 (~3.5–4.5 ppm), isoxazole CH3 (~2.1–2.3 ppm)Confirm regiochemistry and purity
FT-IR C=O stretch (~1650–1700 cm⁻¹), C–O–C (pyrazine ether, ~1200 cm⁻¹)Functional group validation
HPLC-MS Molecular ion peak at m/z 332.35 (calc. for C16H18N4O4)Verify molecular weight and purity

Reference: Synthesis strategies align with multi-step coupling reactions described for analogous pyrrolidine-isoxazole systems .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what diagnostic signals should researchers prioritize?

Answer: Prioritize 1H/13C NMR for stereochemical confirmation and X-ray crystallography for absolute configuration. Key NMR signals:

  • Isoxazole ring: Two singlets for CH3 groups (~2.1–2.3 ppm).
  • Pyrrolidine: Axial/equatorial proton splitting (J = 8–12 Hz) at δ 3.5–4.5 ppm.
  • Pyrazine-O-CH3: Singlet at δ 3.8–4.0 ppm.

FT-IR and HPLC-MS are critical for validating functional groups and purity (>98% by area normalization).

Reference: Structural validation methods are consistent with protocols for heterocyclic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:

  • Standardized Assays: Use >3 biological replicates with controls (e.g., doxorubicin for cytotoxicity).
  • Solvent Optimization: Test DMSO concentrations ≤0.1% to avoid false negatives.
  • Data Normalization: Report IC50 values relative to a common reference compound.

Example Data Normalization Table:

Assay TypeIC50 (μM) ReportedNormalized IC50 (vs. Doxorubicin)Conditions
Kinase Inhibition 5.18 ± 0.322.0x10% FBS, 24h exposure
Antifungal 27.89 ± 1.53.3xRPMI-1640, 48h

Reference: Bioactivity standardization aligns with protocols in pharmacological evaluations .

Q. What computational approaches are validated for predicting binding affinity to enzymatic targets like 14-α-demethylase lanosterol?

Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) with:

  • Protein Preparation: Retrieve PDB structure (e.g., 3LD6), optimize hydrogen bonding networks.
  • Ligand Parameterization: Assign partial charges using AM1-BCC.
  • Validation: Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole).

Docking Results Example:

CompoundΔG (kcal/mol)Binding Pocket Residues
Target Compound-9.2Leu376, Tyr130, Phe255
Fluconazole-7.8His377, Tyr140

Reference: Molecular docking protocols are validated in studies on pyrazine derivatives .

Q. What experimental design considerations are critical when comparing pharmacological profiles with structurally related analogs?

Answer:

  • Structural Variations: Systematically modify the pyrazine methoxy group or pyrrolidine substituents.
  • Assay Consistency: Use identical cell lines (e.g., HEK293 for kinase assays) and exposure times.
  • Data Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC50 values.

Example Comparative Table:

Analog (R-group)VEGFR IC50 (μM)Selectivity Ratio (VEGFR/FGFR)
3-OCH3 5.185.4
3-Cl 8.921.7

Reference: Comparative analysis methods are adapted from studies on triazole-thiadiazole hybrids .

Q. How should stability studies under physiological conditions inform formulation development?

Answer: Conduct accelerated stability testing:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Thermal Stability: Heat at 40–60°C for 1 week; assess by TLC and NMR.

Stability Data Example:

Condition% Remaining (24h)Major Degradation Product
pH 7.4 98.5None detected
pH 1.2 72.3Demethylated pyrazine derivative

Reference: Stability evaluation protocols are derived from recommendations for labile heterocycles .

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